![molecular formula C23H25NO4 B2846048 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid CAS No. 1698108-29-0](/img/structure/B2846048.png)

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

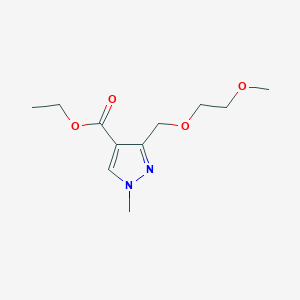

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a complex structure with a fluorene moiety linked to a cyclopentane ring via a carbonyl-amino group . The fluorene moiety is attached to the carbonyl group through a methoxy linkage .

Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety, a methoxy group, a carbonyl group, an amino group, and a cyclopentane ring . The fluorene moiety is a polycyclic aromatic hydrocarbon, which contributes to the compound’s aromaticity .Physical And Chemical Properties Analysis

This compound has a molecular weight of 379.46 . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid:

Peptide Synthesis

This compound is commonly used as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group during the synthesis process, preventing unwanted side reactions. This allows for the stepwise construction of peptides, which are essential in various biological and pharmaceutical research applications .

Drug Development

In drug development, this compound is used to create peptide-based drugs. The Fmoc group helps in the synthesis of peptides that can act as enzyme inhibitors, receptor agonists, or antagonists. These peptides are crucial in developing new therapeutic agents for diseases such as cancer, diabetes, and infectious diseases .

Bioconjugation

Bioconjugation involves attaching biomolecules to other molecules, such as drugs or imaging agents, to enhance their functionality. This compound is used in the synthesis of bioconjugates, where the Fmoc group protects the amino group during the conjugation process. This is particularly useful in creating targeted drug delivery systems and diagnostic tools .

Material Science

In material science, this compound is used to synthesize novel polymers and materials with specific properties. The Fmoc group allows for the controlled synthesis of these materials, which can be used in various applications, including biomedical devices, sensors, and nanotechnology .

Protein Engineering

Protein engineering involves modifying proteins to enhance their properties or create new functionalities. This compound is used in the synthesis of modified peptides and proteins, where the Fmoc group protects the amino group during the modification process. This is essential in developing new enzymes, therapeutic proteins, and industrial catalysts .

Chemical Biology

In chemical biology, this compound is used to study the interactions between small molecules and biological systems. The Fmoc group allows for the synthesis of labeled peptides and proteins, which can be used to investigate biological pathways, protein-protein interactions, and cellular processes .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is used as a building block for the synthesis of complex organic molecules. The Fmoc group protects the amino group during multi-step synthesis processes, allowing for the creation of diverse chemical structures with potential applications in pharmaceuticals, agrochemicals, and materials science.

Sigma-Aldrich Sigma-Aldrich X-MOL Sigma-Aldrich Book118 Sigma-Aldrich Sigma-Aldrich : X-MOL

Safety and Hazards

Mecanismo De Acción

Mode of Action

Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) protected amino acids , it may act as a protective group for amino acids during peptide synthesis. The Fmoc group is typically removed under basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .

Biochemical Pathways

The compound may be involved in the biochemical pathway of peptide synthesis, particularly in the step of amino acid protection. The Fmoc group serves to protect the amino group during peptide bond formation, preventing unwanted side reactions . The downstream effects would be the successful addition of an amino acid to a growing peptide chain.

Result of Action

The primary result of the compound’s action would be the successful protection of an amino group during peptide synthesis, allowing for the controlled formation of peptide bonds . This contributes to the synthesis of precise peptide sequences, which is crucial in biological research and pharmaceutical development.

Action Environment

The efficacy and stability of this compound are likely to be influenced by various environmental factors. For instance, the Fmoc group is sensitive to basic conditions, which are required for its removal . Therefore, the pH of the environment would be a critical factor. Additionally, temperature and solvent conditions may also affect the compound’s stability and reactivity.

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-22(2)11-12-23(14-22,20(25)26)24-21(27)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQQMALPCSWOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid | |

CAS RN |

1698108-29-0 |

Source

|

| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2845969.png)

![2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2845970.png)

![2-(2-Fluorophenoxy)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2845971.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845972.png)

![(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2845978.png)

![2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane](/img/structure/B2845981.png)

![2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2845982.png)

![3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid](/img/structure/B2845984.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)butanamide](/img/structure/B2845985.png)